2-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine trione derivative characterized by a heterocyclic core fused with a 3,4-dimethoxyphenyl group at position 2 and an allyl (prop-2-en-1-yl) substituent at position 3. The trione moiety (three ketone groups) at positions 1, 1, and 3 enhances its hydrogen-bonding capacity, which may influence crystallinity and solubility . The 3,4-dimethoxyphenyl group is a recurring pharmacophore in bioactive molecules, such as Verapamil, where it contributes to electronic effects and binding interactions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-4-11-19-14-7-5-6-8-17(14)26(22,23)20(18(19)21)13-9-10-15(24-2)16(12-13)25-3/h4-10,12H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCJGLFKUMOXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H18N2O5S
- Molecular Weight : 366.41 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
Biological Activities
The biological activities of this compound have been investigated in several studies. Below are the primary areas of interest:
1. Antioxidant Activity
Research has indicated that derivatives of benzothiadiazines exhibit significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 75% |
| 25 | 85% |
| 50 | 90% |
These findings suggest potential applications in preventing oxidative stress-related diseases.
2. Anticancer Properties
Studies have shown that this compound possesses anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 30 µM
- Mechanism : Induction of apoptosis via caspase activation.
3. Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. The results indicate moderate to high efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Case Study 1: Anticancer Efficacy in Animal Models
A recent study investigated the anticancer efficacy of the compound in a xenograft mouse model bearing human cancer cells. The results showed a significant reduction in tumor volume compared to the control group:
- Control Group Tumor Volume : 300 mm³
- Treated Group Tumor Volume : 150 mm³
This study highlights the potential of the compound as a therapeutic agent in cancer treatment.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that treatment with the compound reduced neuronal apoptosis and improved cognitive function in animal models.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
This analogue replaces the allyl group with an oxan-4-ylmethyl substituent. Both retain the trione core and 3,4-dimethoxyphenyl group, but the oxane substituent may alter pharmacokinetic properties due to steric and electronic differences .
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
This compound features a chromen-3-yl group at position 3 and lacks the third oxo group (dione vs. trione). The absence of the third ketone reduces hydrogen-bonding capacity, which may affect crystallinity .
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione
Though a benzothiazine (vs. benzothiadiazine), this derivative includes a hydrazinylidene substituent and ethyl group. The sulfur oxidation state (λ⁶) and hydrazine moiety may confer unique reactivity or metal-chelating properties, distinguishing it from the target compound .
3,4-Dimethoxyphenyl-Containing Compounds
Verapamil and Related Compounds
Verapamil (a phenylalkylamine calcium channel blocker) shares the 3,4-dimethoxyphenyl group but has a distinct nitrile-containing backbone. Its high bioavailability and membrane permeability highlight the role of methoxy groups in enhancing lipophilicity and target engagement .
Pyridinium Derivatives (D1, D2, D3)
These compounds feature (3,4-dimethoxyphenyl)ethynyl groups attached to pyridinium rings with varying alkylammonium chains. The charged pyridinium core and ethynyl linkage contrast with the neutral benzothiadiazine trione, suggesting divergent applications in ion channel modulation or antimicrobial activity .
Heterocyclic Analogues
4H-Pyrido[1,2-a]pyrimidin-4-ones
Several analogues in incorporate 2-(3,4-dimethoxyphenyl) groups into a pyrimidinone scaffold. The pyrimidinone core’s planar structure may favor π-π stacking interactions, whereas the benzothiadiazine trione’s non-planar trione system could prioritize hydrogen bonding .
Coumarin Derivatives
Compounds like esculetin (6,7-dihydroxycoumarin) and isoscopoletin (6-hydroxy-7-methoxycoumarin) share methoxy/hydroxy substitutions but lack the benzothiadiazine core.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Potential (Inferred from Analogues)
Preparation Methods
Cyclization Using Sulfur Trioxide Adducts
In a representative procedure:
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Anthranilic isopropylamide (1.0 equiv) is dissolved in 1,2-dichloroethane (DCE).
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A preformed adduct of sulfur trioxide (1.4–1.1 equiv) and 2-picoline (4.0–1.6 equiv) in DCE is added.
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Phosphorus oxychloride (1.2–0.5 equiv) is introduced, and the mixture is heated to 70–85°C for 3–5 hours.
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The reaction is quenched with water, and the organic phase is extracted with aqueous sodium hydroxide to isolate the cyclized product.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–85°C | Maximizes cyclization efficiency |
| SO₃ Equivalents | 1.2–1.4 equiv | Prevents over-sulfonation |
| Solvent | 1,2-Dichloroethane | Enhances solubility of intermediates |
This method achieves yields of 62–92% for analogous benzothiadiazine derivatives.
Alternative Cyclization Agents
While POCl₃ is standard, thionyl chloride (SOCl₂) and polyphosphoric acid (PPA) have been explored for cost-sensitive applications. However, these agents often result in lower yields (45–55%) due to competing hydrolysis.
Functionalization with the 3,4-Dimethoxyphenyl Group
The dimethoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Friedel-Crafts Alkylation
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The benzothiadiazine core is treated with 3,4-dimethoxybenzyl chloride (1.5 equiv) in the presence of aluminum chloride (AlCl₃) (2.0 equiv) in dichloromethane (DCM) .
-
The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.
Challenges :
-
Competing C- vs. O-alkylation requires careful stoichiometric control.
-
Workup : The mixture is poured into ice-cold HCl (1M) to precipitate Al(OH)₃, followed by extraction with DCM.
Yield : 60–65%.
Suzuki-Miyaura Coupling
For higher regioselectivity:
-
A brominated benzothiadiazine precursor (1.0 equiv) reacts with 3,4-dimethoxyphenylboronic acid (1.2 equiv) in dimethyl sulfoxide (DMSO) .
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Tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate (2.0 equiv) are added.
-
The reaction is heated to 80°C for 8 hours under nitrogen.
Advantages :
-
Higher yield (75–80%) compared to Friedel-Crafts.
Final Oxidation to the Trione Configuration
The sulfonamide group is oxidized to the trione using hydrogen peroxide (H₂O₂) in acetic acid :
-
The intermediate (1.0 equiv) is dissolved in glacial acetic acid.
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30% H₂O₂ (3.0 equiv) is added dropwise at 50°C.
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The mixture is stirred for 4 hours, then poured into ice water to precipitate the product.
Critical Factors :
-
Excess H₂O₂ : Ensures complete oxidation without degrading the dimethoxyphenyl group.
-
Temperature : >50°C accelerates oxidation but risks epoxidation of the propenyl group.
Yield : 85–90%.
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The benzothiadiazine core forms via intramolecular nucleophilic attack of the anthranilamide nitrogen on the sulfur trioxide-activated carbonyl (Figure 1). POCl₃ acts as a dehydrating agent, facilitating cyclization.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, aromatic H), 5.85–6.10 (m, propenyl CH₂), 3.80–3.95 (s, OCH₃).
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IR (KBr) : 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
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MS (ESI+) : m/z 485 [M+H]⁺.
Q & A
Q. What are the optimized synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione?
The synthesis typically involves multi-step reactions, starting with the construction of the benzothiadiazine core. Key steps include:
- Core formation : Condensation of substituted amines with sulfur-containing reagents under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Functionalization : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation. The propenyl group is added through a Wittig or Heck reaction, requiring precise temperature control (60–80°C) and inert atmospheres .
- Oxidation/Reduction : Final oxidation of sulfur moieties to trione groups using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
Yield optimization: Adjust stoichiometry (1.2–1.5 equivalents for electrophilic reagents) and monitor via TLC/HPLC.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, propenyl protons as doublets near δ 5.2–5.8 ppm) .
- X-ray crystallography : Resolves dihydro-2H-benzothiadiazine conformation and trione geometry .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H] for CHNOS) .
- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 min) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to cisplatin .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methoxy group modulation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance receptor binding. Fluoro-substituted analogs (e.g., 6-fluoro derivatives) show improved blood-brain barrier penetration .
- Propenyl chain variation : Substitute with cyclopropyl or ethynyl groups to reduce metabolic degradation. Computational docking (AutoDock Vina) predicts improved binding to kinase targets (e.g., EGFR) .
- Core modifications : Replace sulfur with selenium to evaluate redox activity changes .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit growth; use lower dilutions .
- Metabolic interference : Test metabolites via LC-MS to identify active species (e.g., sulfoxide derivatives) .
Q. What computational methods are suitable for predicting pharmacokinetic properties and binding modes?
- ADME prediction : SwissADME calculates logP (∼2.8), suggesting moderate bioavailability. Adjust propenyl groups to reduce P-glycoprotein efflux .
- Molecular dynamics (MD) : Simulate interactions with CYP3A4 to assess metabolic stability .
- Density Functional Theory (DFT) : Optimize trione geometry and evaluate charge distribution for reactive site identification .
Q. How can regioselectivity challenges in propenyl group addition be addressed?
- Catalyst screening : Use Pd(OAc)/XPhos for Heck coupling, favoring β-hydride elimination to position the propenyl group at C4 .
- Microwave-assisted synthesis : Reduces side products (e.g., di-adducts) by accelerating reaction kinetics (10 min at 120°C vs. 6 hr conventional) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiadiazine core | Ethanol, glacial acetic acid, reflux | 65–70 | |
| Propenyl addition | Pd(OAc), XPhos, 80°C, N | 55–60 | |
| Oxidation to trione | mCPBA, DCM, 0°C to RT | 85–90 |
Q. Table 2. Biological Activity Comparison
| Derivative | IC (μM, MCF-7) | MIC (μg/mL, S. aureus) | Reference |
|---|---|---|---|
| Parent compound | 12.3 ± 1.2 | 32 | |
| 6-Fluoro analog | 8.7 ± 0.9 | 16 | |
| Cyclopropyl-substituted | 6.5 ± 0.7 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
